

Application Note: Dissolution Testing Protocol for Mebeverine Hydrochloride Sustained-Release Capsules

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Compound of Interest

Compound Name: Mebeverine Hydrochloride

Cat. No.: B135855

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the dissolution testing of **Mebeverine Hydrochloride** sustained-release capsules. The methodology is synthesized from pharmacopeial guidelines and established scientific literature to ensure robustness and relevance in a drug development and quality control setting.

Mebeverine Hydrochloride is a musculotropic antispasmodic agent used for the symptomatic relief of irritable bowel syndrome.[1][2] Due to its relatively short biological half-life of approximately 2.5 hours, it is often formulated into sustained-release dosage forms to prolong its therapeutic effect and improve patient compliance.[1][3] Dissolution testing is a critical in-vitro test to assess the drug release characteristics of these formulations, ensuring product quality and batch-to-batch consistency.

Experimental Protocol

This protocol outlines the necessary materials, equipment, and procedures for conducting the dissolution testing of **Mebeverine Hydrochloride** sustained-release capsules.

Materials and Equipment

- Dissolution Testing Apparatus: USP Type I (Basket) or Type II (Paddle)

- Dissolution Vessels: 1000 mL capacity
- Water Bath: Capable of maintaining a temperature of $37 \pm 0.5^{\circ}\text{C}$
- Analytical Balance
- pH Meter
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (e.g., $0.45\ \mu\text{m}$ nylon)
- **Mebeverine Hydrochloride** Reference Standard (RS)
- Reagents: Hydrochloric acid (HCl), Potassium dihydrogen phosphate, Sodium hydroxide, Acetonitrile (HPLC grade), Ammonium acetate (HPLC grade), Glacial acetic acid (HPLC grade), and purified water.

Dissolution Parameters

The following table summarizes the dissolution parameters, drawing from common practices in published literature. The British Pharmacopoeia (BP) mandates a suitable dissolution test to demonstrate appropriate release but does not specify a single method, as the profile should reflect the in-vivo performance based on the manufacturer's recommended dosage schedule.

[4]

Parameter	Recommended Conditions
Apparatus	USP Type I (Basket) at 100 RPM or USP Type II (Paddle) at 50-100 RPM. [1]
Dissolution Medium	Two-stage dissolution is often employed to simulate the gastrointestinal tract: - Acid Stage: 750-900 mL of 0.1N Hydrochloric Acid (HCl) for the first 2 hours. - Buffer Stage: Adjust the pH to 6.8 or 7.4 by adding a pre-determined volume of a phosphate buffer concentrate and continue the dissolution for up to 12 hours. [1]
Volume	900 mL or 1000 mL. [1]
Temperature	37 ± 0.5°C
Sampling Times	2, 4, 6, 8, and 12 hours. [1]
Sample Volume	5-10 mL, to be replaced with an equal volume of fresh, pre-warmed dissolution medium.

Procedure

- Preparation of Dissolution Medium:
 - 0.1N HCl: Prepare by diluting concentrated HCl with purified water.
 - Phosphate Buffer (pH 6.8 or 7.4): Prepare a concentrated phosphate buffer solution. For pH 7.4, for instance, dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH with 2N sodium hydroxide.[\[1\]](#)
- Dissolution Test Execution:
 - Set up the dissolution apparatus according to the parameters in the table above.
 - Place one capsule in each vessel.
 - Start the apparatus and withdraw samples at the specified time points.

- Filter the samples immediately through a 0.45 µm syringe filter.

Sample Analysis

The concentration of **Mebeverine Hydrochloride** in the withdrawn samples can be determined using either UV-Vis Spectrophotometry or HPLC.

1. UV-Vis Spectrophotometric Method

This method is simpler but may be less specific.

- Wavelength: Measure the absorbance at the maximum wavelength (λ_{max}) of approximately 263 nm.[\[1\]](#)
- Standard Preparation: Prepare a standard solution of **Mebeverine Hydrochloride** RS of known concentration in the dissolution medium.
- Calculation: Calculate the percentage of drug released at each time point using a standard calibration curve or by direct comparison with the standard solution.

2. RP-HPLC Method

This method is more specific and is generally preferred. The British Pharmacopoeia suggests an HPLC method for the assay of **Mebeverine Hydrochloride**.[\[4\]](#)

Parameter	Recommended Conditions
Column	C18 (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase	A mixture of a buffer and an organic solvent. A common example is Ammonium acetate buffer (pH 5.2) and Acetonitrile in a ratio of 62:38 v/v.
Flow Rate	1.0 mL/min.
Detection Wavelength	263 nm.
Injection Volume	20 µL.
Column Temperature	25°C.

- Standard Preparation: Prepare a series of standard solutions of **Mebeverine Hydrochloride** RS of known concentrations in the mobile phase.
- Sample Preparation: Dilute the filtered dissolution samples with the mobile phase as needed to fall within the concentration range of the standard curve.
- Calculation: Quantify the amount of **Mebeverine Hydrochloride** in the samples by comparing the peak areas with a standard calibration curve.

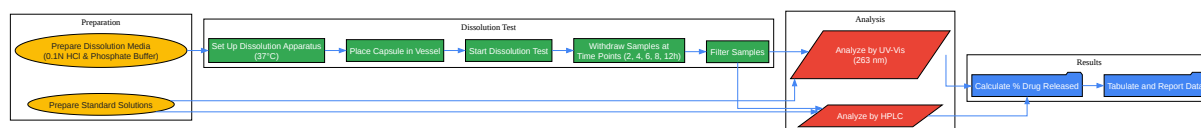
Data Presentation

The cumulative percentage of drug released at each time point should be calculated and tabulated.

Time (hours)	% Drug Released (Mean \pm SD)	Acceptance Criteria
2	Data	As per product specification
4	Data	As per product specification
6	Data	As per product specification
8	Data	As per product specification
12	Data	As per product specification

Acceptance criteria should be established based on the product's specific formulation and in-vivo data.

Experimental Workflow



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Caption: Workflow for Mebeverine HCl SR Capsule Dissolution Testing.

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